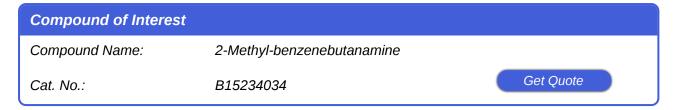


Application Note: Quantification of β,2-Dimethylphenethylamine in Biological Matrices using LC-MS/MS

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Abstract

This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of β ,2-Dimethylphenethylamine (β ,2-DMPEA) in various biological matrices, including blood plasma, urine, and oral fluid. Detailed protocols for sample preparation using solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are provided, alongside optimized LC-MS/MS parameters. The method demonstrates excellent linearity and recovery, making it suitable for pharmacokinetic studies, forensic toxicology, and research in drug development.

Introduction

 β ,2-Dimethylphenethylamine (β ,2-DMPEA) is a substituted phenethylamine and a positional isomer of methamphetamine, a potent central nervous system stimulant.[1] Due to its structural similarity to regulated substances, there is a growing interest in understanding its pharmacological and toxicological profile. Accurate quantification of β ,2-DMPEA in biological matrices is crucial for these investigations. This application note describes a robust and reliable LC-MS/MS method for the determination of β ,2-DMPEA in plasma, urine, and oral fluid.

Experimental



Sample Preparation

1. Blood Plasma: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of related phenethylamines from plasma.

- Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., β ,2-Dimethylphenethylamine-d5).
- SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
- Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.
- Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase.
- 2. Urine: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for amphetamine extraction from urine.[2][3]

- Sample Pre-treatment: To 1 mL of urine, add an internal standard and 200 μL of 5 M sodium hydroxide to adjust the pH to >10.
- Extraction: Add 3 mL of ethyl acetate and vortex for 5 minutes.[2]
- Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
- Solvent Transfer: Transfer the organic layer to a clean tube.
- Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase.
- 3. Oral Fluid: Solid-Phase Extraction (SPE)



This protocol is based on methods for analyzing drugs in oral fluid collected with devices like Quantisal® or Oral-Eze®.[4][5][6]

- Sample Pre-treatment: Combine 500 μL of oral fluid with the buffer from the collection device and add the internal standard.[7]
- SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge with 2 mL of methanol and 2 mL of deionized water.
- Sample Loading: Load the pre-treated oral fluid sample onto the SPE cartridge.
- Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Elution: Elute the analyte with 2 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Parameters

Liquid Chromatography

Parameter	Value
Column	C18 reverse phase (e.g., 50 x 2.1 mm, 2.6 μm)
Mobile Phase A	0.1% Formic Acid in Water[8]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[8]
Flow Rate	0.3 mL/min[8]
Injection Volume	5 μL
Gradient	10% B to 90% B over 6 minutes[8]

Mass Spectrometry



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	150.1
Product Ions (m/z)	91.1 (Quantifier), 135.1 (Qualifier)
Collision Energy	Optimized for specific instrument
Ion Source Temp.	400°C[8]

Note: The mass transitions provided are predicted based on the fragmentation of similar phenethylamines. The primary fragmentation is expected to be a benzylic cleavage, resulting in the tropylium ion at m/z 91.1. The m/z 135.1 fragment corresponds to the loss of a methyl group.

Results and Discussion Quantitative Data

The following tables summarize the expected quantitative performance of the method. This data is based on a study of β -Methylphenethylamine, a positional isomer of β ,2-Dimethylphenethylamine, and may serve as a reference for method validation.[4]

Table 1: Calibration Curve and Linearity

Analyte	Matrix	Calibration Range (ng/mL)	R²
β,2-DMPEA (surrogate)	Blood	20 - 1000	>0.99

Table 2: Precision and Accuracy



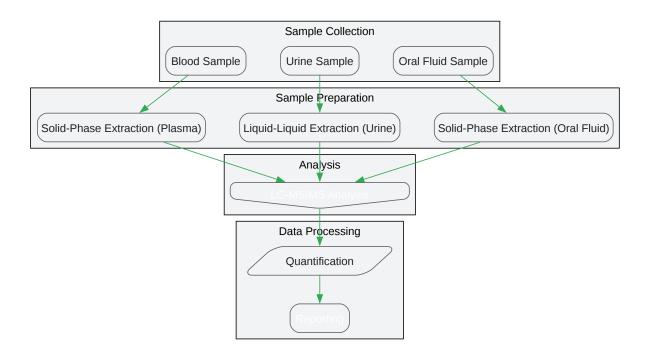
Matrix	Spiked Conc. (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Blood	50	<15	<15	85-115
500	<15	<15	85-115	
Urine	50	<15	<15	85-115
500	<15	<15	85-115	
Oral Fluid	50	<15	<15	85-115
500	<15	<15	85-115	

Table 3: Recovery and Matrix Effect

Matrix	Recovery (%)	Matrix Effect (%)
Blood	>80	<20
Urine	>85	<15
Oral Fluid	>80	<20

Visualizations Experimental Workflow





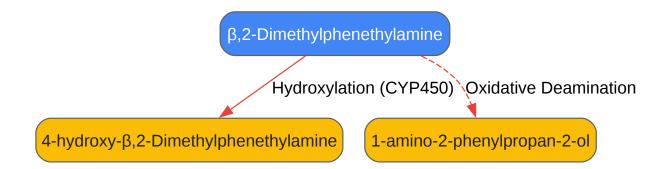
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Caption: Experimental Workflow for β ,2-DMPEA Quantification.

Proposed Metabolic Pathway

The metabolic pathway of β ,2-Dimethylphenethylamine is proposed based on the known metabolism of its positional isomer, β -Methylphenethylamine.[4] The primary metabolic transformations are expected to involve hydroxylation and N-dealkylation.





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Caption: Proposed Metabolic Pathway of β ,2-Dimethylphenethylamine.

Postulated Signaling Pathway

β,2-Dimethylphenethylamine, like other related phenethylamines, is postulated to act as an agonist at the trace amine-associated receptor 1 (TAAR1).[9][10] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.



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Caption: Postulated TAAR1 Signaling Pathway of β ,2-DMPEA.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of β ,2-Dimethylphenethylamine in blood plasma, urine, and oral fluid. The described sample preparation protocols and instrument parameters offer the sensitivity and selectivity required for various research applications. The provided workflows and pathway diagrams serve as a valuable resource for researchers investigating the pharmacokinetics and physiological effects of this compound.



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